1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol
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Description
1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol, also known as F13714, is a compound that has gained interest in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Bioactivity and Potential Therapeutic Applications
New Mannich bases including compounds similar to the queried chemical structure have been synthesized, showcasing a variety of bioactivities. These activities include potential cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes, suggesting these compounds could serve as leads for further drug development in cancer therapy and enzyme inhibition (Gul et al., 2019). Additionally, certain derivatives have shown high affinity for serotonin transporters and dopamine transporters, indicating potential use in treating disorders related to neurotransmitter imbalance, such as depression and psychostimulant abuse (Lewis et al., 2003).
Synthesis and Chemical Analysis
Efficient synthesis processes for compounds with the core structure of interest have been developed, highlighting their relevance in medicinal chemistry. These synthesis methods enable the creation of derivatives with varied biological activities, and spectral analysis offers detailed characterization, supporting the compound's versatile applications in drug design and development (Balaraju et al., 2019).
Antidepressant Properties
Research into derivatives of the mentioned compound structure has identified dual activity at 5-HT1A serotonin receptors and serotonin transporters, presenting a new class of antidepressants. These findings suggest the potential for these compounds to address depressive disorders through a novel mechanism of action, offering an alternative to traditional antidepressant medications (Martínez et al., 2001).
Antifungal and Antimalarial Activities
The derivatives also display significant antifungal and antimalarial activities, indicating their potential as lead compounds for the development of new treatments for infectious diseases. Molecular docking studies further support these compounds' roles in inhibiting crucial enzymes in pathogenic organisms, showcasing their therapeutic potential across a broad spectrum of applications (Chai et al., 2011; Mendoza et al., 2011).
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2/c23-21-6-1-2-7-22(21)25-12-10-24(11-13-25)15-19(26)16-27-20-9-8-17-4-3-5-18(17)14-20/h1-2,6-9,14,19,26H,3-5,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUJUPLXFDAEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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